molecular formula C5H6F3NO B12454229 4-Amino-1,1,1-trifluoro-3-penten-2-one

4-Amino-1,1,1-trifluoro-3-penten-2-one

Cat. No.: B12454229
M. Wt: 153.10 g/mol
InChI Key: WNMWQCIQTDNYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,1,1-trifluoro-3-penten-2-one is a chemical compound with the molecular formula C5H6F3NO and a molecular weight of 153.1 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of trifluoroacetone with an appropriate amine under controlled conditions . One common method includes the reaction of trifluoroacetone with ammonia or primary amines in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols .

Scientific Research Applications

4-Amino-1,1,1-trifluoro-3-penten-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-1,1,1-trifluoro-3-penten-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with target molecules. This interaction can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,1,1-trifluoro-3-penten-2-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

4-amino-1,1,1-trifluoropent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMWQCIQTDNYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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